4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Description
Properties
IUPAC Name |
4-methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-12-14-10-11-21-18(14)15-8-5-9-16(17(15)19-12)20-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRFKNZUJHXSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCSC2=C3C=CC=C(C3=N1)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 4-methyl-2-phenoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid, leading to the formation of the desired quinoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.
Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Variations on the Thieno[3,2-c]quinoline Core
Key Observations :
- Phenoxy vs.
- Dihydrothiophene vs.
Comparison with Other Heterocyclic Fused Quinolines
Key Observations :
- Electronic Effects: The sulfur atom in thienoquinolines increases lipophilicity and may improve binding to hydrophobic kinase pockets, whereas pyrrolo/indolo derivatives offer hydrogen-bonding capabilities via nitrogen .
- Biological Potency: Indolo[3,2-c]quinolines exhibit potent cytotoxicity (e.g., IC₅₀: 0.5 µM against MV4-11 leukemia cells), while thieno[3,2-c]quinolines show strong kinase inhibition (DAS scores comparable to sorafenib) .
Key Challenges :
- Thieno[3,2-c]quinolines often require harsh cyclization conditions (e.g., polyphosphoric acid), whereas Suzuki-Miyaura coupling offers modularity for aryl/heteroaryl substitutions .
Biological Activity
4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a synthetic organic compound with the molecular formula C18H15NOS and a molecular weight of 293.38 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to diverse therapeutic applications.
The synthesis of this compound typically involves the cyclization of precursors such as 2-aminothiophenol and 4-methyl-2-phenoxybenzaldehyde under reflux conditions in solvents like ethanol or acetic acid. The choice of reaction conditions can significantly influence the yield and purity of the final product .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. It has been shown to inhibit certain enzymes involved in cell proliferation, which is crucial for its anticancer properties. The compound's mechanism may involve binding to active sites on these enzymes, thereby altering their functionality .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth. For example, a study highlighted that this compound inhibits the proliferation of human cancer cells by targeting topoisomerase I, an essential enzyme for DNA replication .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary tests suggest that it possesses efficacy against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Anticancer Efficacy : A study published in PubMed evaluated the potency of various quinoline derivatives, including this compound. The results indicated that this compound exhibited a high level of cytotoxicity against leukemia cell lines (MV-4-11), suggesting its potential as a lead compound in cancer therapy .
- Mechanistic Insights : Another investigation focused on the interaction of this compound with topoisomerase I. The findings revealed that it binds effectively to the enzyme's active site, inhibiting its function and leading to DNA damage in cancer cells .
Comparative Analysis
To understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylquinoline | Lacks phenoxy and thieno groups | Limited anticancer properties |
| 6-Phenoxyquinoline | Lacks thieno group | Moderate antimicrobial activity |
| 2,3-Dihydrothieno[3,2-c]quinoline | Lacks methyl and phenoxy groups | Reduced stability and bioactivity |
The presence of both the phenoxy and thieno groups in this compound enhances its biological activity compared to these structurally simpler analogs.
Q & A
Q. What are the standard synthetic routes for 4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures, including cyclization and functional group modifications. For example, analogous quinoline derivatives are synthesized via acid-catalyzed cyclization of chlorinated intermediates, as seen in the preparation of 2-hydroxy-1,2-dihydroquinoline-3-carbaldehyde derivatives using HCl under reflux . Optimization may include adjusting reaction time (e.g., 16 hours for cyclization), temperature (reflux conditions), and stoichiometry of reagents like chlorohydrin acid. Purification via vacuum filtration and ethanol recrystallization is common .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structural integrity of this compound?
- NMR : Analyze chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and methyl/phenoxy groups (δ 1.2–3.5 ppm). Discrepancies in integration ratios may indicate impurities.
- X-ray crystallography : Resolve bond lengths and angles (e.g., planar quinoline ring systems with deviations <0.03 Å) and hydrogen-bonding networks (e.g., O–H···O or N–H···O interactions) to validate the 3D structure .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Use assays like:
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Antioxidant activity : DPPH radical scavenging or lipid peroxidation inhibition, comparing IC₅₀ values to standards like ascorbic acid .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess viability reduction at 10–100 µM concentrations .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of derivatives?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing substituents (e.g., chloro groups) may lower LUMO energy, enhancing reactivity .
- Molecular docking : Simulate binding affinities to targets like tyrosine kinases or DNA topoisomerases. Align the phenoxy group in hydrophobic pockets and hydrogen-bond donors (e.g., quinoline N) with catalytic residues .
Q. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?
- Cross-validation : Compare HPLC purity (>95%) with elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) to rule out impurities .
- Dose-response reevaluation : Test bioactivity at narrower concentration ranges (e.g., 1–50 µM) to identify non-linear effects. For instance, antioxidant activity may plateau due to radical scavenging saturation .
Q. How do structural modifications (e.g., substituent variations) impact pharmacological properties?
- Phenoxy group replacement : Substituting with electron-donating groups (e.g., methoxy) may enhance metabolic stability but reduce solubility.
- Methyl group positioning : 2,3-dihydrothieno rings restrict conformational flexibility, potentially improving target selectivity but limiting bioavailability. Refer to SAR studies on analogous compounds like 6-chloro-2-(3-ethoxyphenyl)quinoline derivatives .
Q. What crystallographic techniques elucidate polymorphism or co-crystal formation?
- Single-crystal XRD : Resolve packing motifs (e.g., π-π stacking between quinoline rings) and hydrogen-bonding patterns (e.g., R₂²(8) motifs in sulfate salts) .
- Powder XRD : Detect polymorphic transitions by comparing experimental vs. simulated diffraction patterns .
Methodological Guidelines
Q. How to design a stability study under varying pH and temperature conditions?
Q. What chromatographic methods optimize separation of closely related analogs?
Q. How to validate synthetic scalability from milligram to gram-scale production?
- Stepwise optimization : Scale reaction volumes proportionally while maintaining reagent ratios.
- Safety protocols : Monitor exothermic reactions (e.g., alkylation steps) using jacketed reactors with temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
